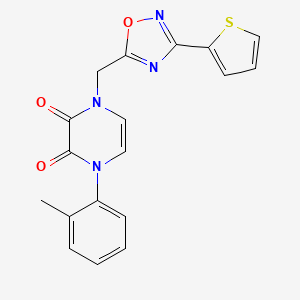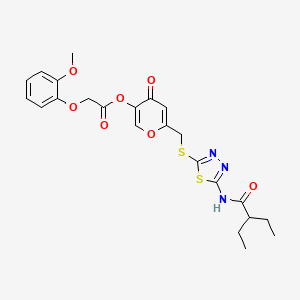
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is an intriguing molecule due to its complex structure, encompassing multiple functional groups. This allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several key steps, typically starting with the preparation of the core 1,3,4-thiadiazole ring This ring can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids
Subsequent steps involve the attachment of the thioether and pyran-4-one moieties, which can be achieved through nucleophilic substitution reactions. These reactions are facilitated by the inherent nucleophilicity of the thiol and the electrophilicity of the halogenated pyran-4-one derivative. The final step involves the esterification of the 2-(2-methoxyphenoxy)acetic acid with the intermediate product, using common esterification agents like DCC or EDC.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing each of these steps for scalability and cost-effectiveness. This includes choosing efficient and sustainable solvents, reagents, and catalysts. Methods such as flow chemistry could be employed to enhance reaction efficiency and product yield.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: : The thiadiazole ring can be oxidized under strong oxidative conditions, often using reagents like hydrogen peroxide or ozone.
Reduction: : The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Substitution: : The ester and thioether groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxides replace these groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: : Oxidized derivatives of the thiadiazole ring.
Reduction: : Amino derivatives from the amide group.
Substitution: : Hydroxy or alkoxy derivatives of the ester and thioether groups.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as an important building block in synthetic organic chemistry. Its multiple functional groups allow for further modifications, making it a versatile intermediate for synthesizing more complex molecules.
Biology and Medicine
In biological research, this compound can be explored for its potential pharmacological properties. The presence of the thiadiazole ring suggests possible antimicrobial or antifungal activity, as similar compounds have shown such properties. Additionally, its complex structure may allow it to interact with various biological targets, making it a candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. The ester and thioether functional groups may be utilized in polymer chemistry for creating novel polymers with unique characteristics.
Mecanismo De Acción
The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The 2-ethylbutanamido group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Unique Features
Thiadiazole Ring: : Provides unique electronic properties and potential biological activity.
Pyran-4-one Moiety: : Adds structural diversity and additional reactivity.
Amide and Ester Groups: : Enhance the compound's solubility and potential for further modifications.
Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole: : Similar core structure but lacks the pyran-4-one and ester groups.
4-oxo-4H-pyran-3-yl acetate: : Shares the pyran-4-one and ester groups but lacks the thiadiazole ring.
2-(2-methoxyphenoxy)acetic acid derivatives: : Shares the methoxyphenoxy and ester groups but lacks the complex thiadiazole-pyran structure.
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7S2/c1-4-14(5-2)21(29)24-22-25-26-23(35-22)34-13-15-10-16(27)19(11-31-15)33-20(28)12-32-18-9-7-6-8-17(18)30-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFBXZXXHGDXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
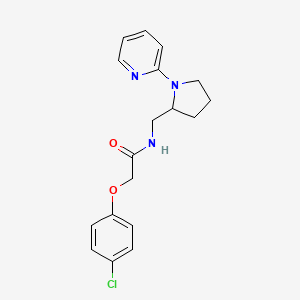

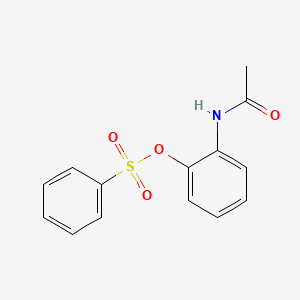
![4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790515.png)
![4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2790517.png)
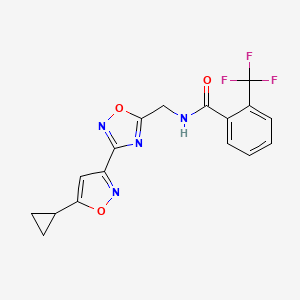
![N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2790521.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2790522.png)
![2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2790523.png)
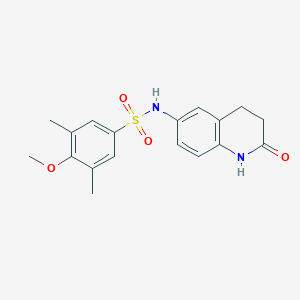
![4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole](/img/structure/B2790526.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790527.png)
![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)
